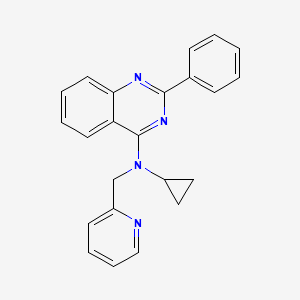![molecular formula C21H27N3O2 B6642890 N-(1-adamantyl)-3-methyl-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B6642890.png)
N-(1-adamantyl)-3-methyl-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-adamantyl)-3-methyl-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide, also known as A-841720, is a novel compound that has gained significant attention in the scientific community due to its potential applications in the treatment of various diseases. A-841720 is a small molecule inhibitor of the enzyme c-Jun N-terminal kinase (JNK), which has been implicated in the pathogenesis of several diseases, including cancer, diabetes, and neurodegenerative disorders.
Wirkmechanismus
N-(1-adamantyl)-3-methyl-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide acts as a selective inhibitor of JNK, which is a member of the mitogen-activated protein kinase (MAPK) family. JNK plays a critical role in the regulation of cell growth, proliferation, and survival. Inhibition of JNK by N-(1-adamantyl)-3-methyl-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide leads to the suppression of downstream signaling pathways, resulting in the inhibition of cell growth and proliferation and the induction of apoptosis.
Biochemical and Physiological Effects:
N-(1-adamantyl)-3-methyl-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has been shown to have several biochemical and physiological effects in preclinical models. In cancer, N-(1-adamantyl)-3-methyl-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has been shown to inhibit the expression of genes involved in cell growth and proliferation and induce the expression of genes involved in apoptosis. In diabetes, N-(1-adamantyl)-3-methyl-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has been shown to improve insulin sensitivity and glucose tolerance by increasing the expression of genes involved in glucose metabolism. In neurodegenerative disorders, N-(1-adamantyl)-3-methyl-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has been shown to protect against neuronal damage by reducing oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(1-adamantyl)-3-methyl-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is its selectivity for JNK, which reduces the risk of off-target effects. N-(1-adamantyl)-3-methyl-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide also has good oral bioavailability, which makes it easy to administer in preclinical models. However, one of the main limitations of N-(1-adamantyl)-3-methyl-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is its poor solubility, which can make it difficult to formulate for in vivo studies.
Zukünftige Richtungen
There are several future directions for the study of N-(1-adamantyl)-3-methyl-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide. One potential application is in the treatment of cancer, where N-(1-adamantyl)-3-methyl-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide could be used as a monotherapy or in combination with other chemotherapeutic agents. Another potential application is in the treatment of diabetes, where N-(1-adamantyl)-3-methyl-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide could be used to improve insulin sensitivity and glucose tolerance. In neurodegenerative disorders, N-(1-adamantyl)-3-methyl-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide could be used to protect against neuronal damage and improve cognitive function. Further research is needed to fully understand the potential applications of N-(1-adamantyl)-3-methyl-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide in these and other diseases.
Synthesemethoden
The synthesis of N-(1-adamantyl)-3-methyl-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves several steps, including the preparation of the starting materials, the formation of the oxazolo[5,4-b]pyridine ring system, and the introduction of the adamantyl and methyl groups. The synthesis of N-(1-adamantyl)-3-methyl-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a complex process that requires expertise in organic chemistry and specialized equipment.
Wissenschaftliche Forschungsanwendungen
N-(1-adamantyl)-3-methyl-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has been extensively studied in preclinical models of various diseases, including cancer, diabetes, and neurodegenerative disorders. In cancer, N-(1-adamantyl)-3-methyl-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has been shown to inhibit the growth and proliferation of cancer cells and induce apoptosis. In diabetes, N-(1-adamantyl)-3-methyl-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has been shown to improve insulin sensitivity and glucose tolerance. In neurodegenerative disorders, N-(1-adamantyl)-3-methyl-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has been shown to protect against neuronal damage and improve cognitive function.
Eigenschaften
IUPAC Name |
N-(1-adamantyl)-3-methyl-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2/c1-11(2)17-7-16(18-12(3)24-26-20(18)22-17)19(25)23-21-8-13-4-14(9-21)6-15(5-13)10-21/h7,11,13-15H,4-6,8-10H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVNSJJBMVPWQOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C(C)C)C(=O)NC34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3'-[(3-methylquinoxalin-2-yl)methyl]spiro[6,7-dihydro-5H-1-benzothiophene-4,5'-imidazolidine]-2',4'-dione](/img/structure/B6642809.png)
![4-[(2-Chlorophenoxy)methyl]-2-phenyl-1,3-oxazole](/img/structure/B6642816.png)

![1-[3,5-Bis(furan-2-yl)-3,4-dihydropyrazol-2-yl]-2-[[1-(4-methoxyphenyl)-2-methylpropyl]amino]ethanone](/img/structure/B6642826.png)
![6-methyl-N-(1'-methylspiro[3,4-dihydrochromene-2,4'-piperidine]-4-yl)-4-oxo-1-phenylpyridazine-3-carboxamide](/img/structure/B6642832.png)
![[1-(2-Chlorophenyl)-3-methylthieno[2,3-c]pyrazol-5-yl]-[4-(3-hydroxyphenyl)piperazin-1-yl]methanone](/img/structure/B6642840.png)
![[1-(4-Fluorophenyl)-3-methylthieno[2,3-c]pyrazol-5-yl]-[4-(3-hydroxyphenyl)piperazin-1-yl]methanone](/img/structure/B6642846.png)
![3-[4-(4-fluorophenyl)-3,6-dihydro-2H-pyridine-1-carbonyl]-10,10-dioxothioxanthen-9-one](/img/structure/B6642851.png)
![3-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridine-1-carbonyl]-4-methyl-N-(2-methylphenyl)benzenesulfonamide](/img/structure/B6642863.png)
![1-[2-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-oxoethyl]-3,5-bis(prop-2-enyl)-1,3,5-triazinane-2,4,6-trione](/img/structure/B6642880.png)
![6-cyclopropyl-1,3-dimethyl-N-(1'-methylspiro[3,4-dihydrochromene-2,4'-piperidine]-4-yl)pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B6642894.png)
![[2-(2,5-dimethylpyrrol-1-yl)thiophen-3-yl]-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B6642898.png)
![(4-Thieno[2,3-d]pyrimidin-4-ylpiperazin-1-yl)-(2-thiophen-2-ylquinolin-4-yl)methanone](/img/structure/B6642905.png)
![N-phenyl-2-[3-(2-phenylethynyl)anilino]acetamide](/img/structure/B6642908.png)